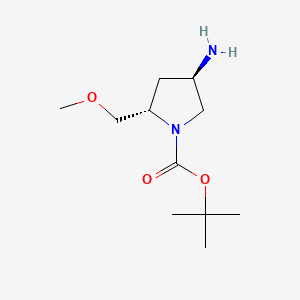

Tert-butyl (2s,4r)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group, a methoxymethyl group, and a tert-butyl ester group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its reactivity and interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diester or a diamine.

Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

Methoxymethyl Substitution: The methoxymethyl group is typically introduced through an alkylation reaction using methoxymethyl chloride or a similar reagent.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

化学反应分析

Types of Reactions

Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the ester group will produce the corresponding alcohol.

科学研究应用

Medicinal Chemistry

Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a drug candidate. Its structural analogs have shown promise in various therapeutic areas:

- Antimycobacterial Activity : Analog compounds have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. Studies indicate that modifications at the pyrrolidine ring can enhance activity against drug-resistant strains .

- Enzyme Inhibition : The compound has been explored as an arginase inhibitor, which plays a crucial role in regulating nitric oxide synthesis and has implications in cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be employed in various reactions, such as:

- Carboamidation Reactions : this compound can participate in electrochemical carboamidation sequences to yield cyclic β-amidoamines .

- Protecting Group Strategies : The tert-butyl group is often used for protecting amines during synthetic transformations, allowing for selective reactions without interfering with other functional groups .

Biochemical Research

The compound's ability to modulate biological pathways makes it a candidate for biochemical studies:

- Cell Viability Studies : Research has shown that derivatives of this compound can affect the viability of cancer cells by downregulating nutrient transport systems .

Pharmaceutical Development

The pharmaceutical industry has recognized the importance of this compound in drug formulation:

- Formulation Studies : The stability and solubility of this compound are being evaluated for potential use in oral drug formulations .

Case Study 1: Antimycobacterial Activity

A study published in the Journal of Medicinal Chemistry synthesized several derivatives of this compound and tested their activity against Mycobacterium tuberculosis H37Rv. The results indicated that specific modifications at the pyrrolidine position significantly enhanced antimycobacterial activity, particularly against multi-drug-resistant strains .

Case Study 2: Enzyme Inhibition

Research highlighted the use of this compound as an arginase inhibitor, demonstrating its potential to alter nitric oxide levels in cellular environments. The findings suggest that this compound could be developed further for therapeutic applications targeting diseases where nitric oxide modulation is beneficial .

作用机制

The mechanism of action of tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S,4R) configuration of the compound allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

Similar Compounds

- Tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Tert-butyl (2S,4R)-4-amino-2-(methyl)pyrrolidine-1-carboxylate

- Tert-butyl (2S,4R)-4-amino-2-(ethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from other similar compounds.

生物活性

Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS No. 1207853-53-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.31 g/mol

- IUPAC Name : this compound

- CAS Number : 1207853-53-9

- Purity : Typically around 95% .

This compound exhibits biological activity primarily through its interaction with microbial targets. The structure suggests potential for modulation of biological pathways due to the presence of the amino group and the pyrrolidine ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the pyrrolidine family. For example, derivatives have shown significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 20 | MRSA USA300 | 4 μg/mL |

| Compound 20 | C. difficile | 4 μg/mL |

| Pyrrolidine Derivative | E. coli JW55031 | 16 μg/mL |

These findings suggest that structural modifications in pyrrolidine derivatives can enhance antimicrobial efficacy, potentially applicable to this compound as well .

Study on Structural Activity Relationship (SAR)

A study focusing on SAR indicated that modifications in the side chains of pyrrolidine derivatives significantly affect their biological activity. For instance, introducing polar atoms or altering the stereochemistry influenced the compounds' potency against various pathogens. The study found that increasing carbon chain length or adding functional groups often enhanced activity against both Gram-positive and Gram-negative bacteria .

Toxicity Profile

In assessing safety, compound 20 exhibited favorable toxicity profiles in MCF-7 cell lines, maintaining over 90% cell viability at concentrations up to 32 μg/mL, which is significantly higher than its MIC values. This suggests a promising therapeutic window for further development .

Potential Therapeutic Applications

Given its structural features and biological activity, this compound may have potential applications in:

- Antimicrobial Therapy : As a candidate for treating infections caused by resistant bacterial strains.

- Pharmaceutical Development : As a building block for synthesizing new derivatives with enhanced efficacy and safety profiles.

属性

IUPAC Name |

tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZADLKHOAYNHPG-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1COC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。